Benzyl 6-(trifluoromethoxy)nicotinate
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Overview
Description
Benzyl 6-(trifluoromethoxy)nicotinate is an organic compound with the molecular formula C14H10F3NO3 It is a derivative of nicotinic acid, where the benzyl group is attached to the nitrogen atom and the trifluoromethoxy group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(trifluoromethoxy)nicotinate typically involves the reaction of 6-(trifluoromethoxy)nicotinic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(trifluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Benzyl 6-(trifluoromethoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of Benzyl 6-(trifluoromethoxy)nicotinate involves its interaction with specific molecular targets. It acts as a rubefacient and vasodilator, which means it can increase blood flow to the skin and cause redness. This effect is mediated through its interaction with nicotinic acid receptors, leading to the dilation of blood vessels .
Comparison with Similar Compounds
Similar Compounds
Benzyl nicotinate: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethoxybenzyl alcohol: Contains the trifluoromethoxy group but lacks the nicotinic acid moiety
Uniqueness
Benzyl 6-(trifluoromethoxy)nicotinate is unique due to the presence of both the benzyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F3NO3 |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
benzyl 6-(trifluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-6-11(8-18-12)13(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZUCXTHLUOZOWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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